molecular formula C25H15ClN6OS B2461514 (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 956690-37-2

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2461514
CAS RN: 956690-37-2
M. Wt: 482.95
InChI Key: NLVKWSUZVBSFBN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C25H15ClN6OS and its molecular weight is 482.95. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the condensation of 4-chlorophenylhydrazine, benzaldehyde, and pyridine-4-carbaldehyde to form the intermediate 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring, followed by cyclization with triethyl orthoformate to form the triazole ring. The final step involves the addition of a methylene group to the pyrazole ring using formaldehyde and sodium hydroxide.", "Starting Materials": [ "4-chlorophenylhydrazine", "benzaldehyde", "pyridine-4-carbaldehyde", "thiosemicarbazide", "triethyl orthoformate", "formaldehyde", "sodium hydroxide" ], "Reaction": [ "Condensation of 4-chlorophenylhydrazine, benzaldehyde, and pyridine-4-carbaldehyde to form 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde", "Reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the thiazole ring", "Cyclization of the thiazole intermediate with triethyl orthoformate to form the triazole ring", "Addition of a methylene group to the pyrazole ring using formaldehyde and sodium hydroxide to form (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" ] }

CAS RN

956690-37-2

Product Name

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Molecular Formula

C25H15ClN6OS

Molecular Weight

482.95

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H15ClN6OS/c26-19-8-6-16(7-9-19)22-18(15-31(29-22)20-4-2-1-3-5-20)14-21-24(33)32-25(34-21)28-23(30-32)17-10-12-27-13-11-17/h1-15H/b21-14-

InChI Key

NLVKWSUZVBSFBN-STZFKDTASA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N5C(=NC(=N5)C6=CC=NC=C6)S4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.